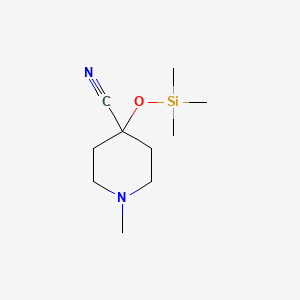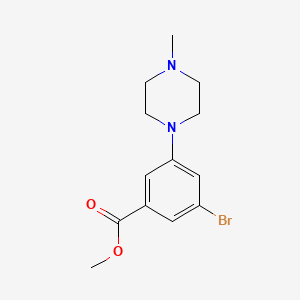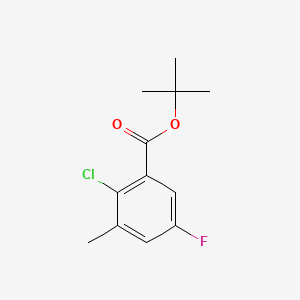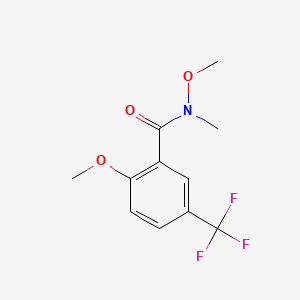
1-((Ethylsulfonyl)methyl)-4-vinylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Ethylsulfonyl)methyl)-4-vinylbenzene is an organic compound characterized by the presence of an ethylsulfonyl group attached to a methyl group, which is further connected to a vinylbenzene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Ethylsulfonyl)methyl)-4-vinylbenzene typically involves the reaction of 4-vinylbenzyl chloride with ethylsulfonylmethane in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 1-((Ethylsulfonyl)methyl)-4-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1-((Ethylsulfonyl)methyl)-4-vinylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-((Ethylsulfonyl)methyl)-4-vinylbenzene involves its interaction with various molecular targets and pathways. The ethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function and activity.
Comparación Con Compuestos Similares
- 1-((Methylsulfonyl)methyl)-4-vinylbenzene
- 1-((Isopropylsulfonyl)methyl)-4-vinylbenzene
- 1-((Butylsulfonyl)methyl)-4-vinylbenzene
Comparison: 1-((Ethylsulfonyl)methyl)-4-vinylbenzene is unique due to the specific length and structure of its ethylsulfonyl group, which can influence its reactivity and interactions compared to its homologs. The presence of the vinyl group also provides additional sites for chemical modification, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H14O2S |
|---|---|
Peso molecular |
210.29 g/mol |
Nombre IUPAC |
1-ethenyl-4-(ethylsulfonylmethyl)benzene |
InChI |
InChI=1S/C11H14O2S/c1-3-10-5-7-11(8-6-10)9-14(12,13)4-2/h3,5-8H,1,4,9H2,2H3 |
Clave InChI |
WUWZJPQGGJYRKF-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)CC1=CC=C(C=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B14769896.png)




